molecular formula C11H13BO4 B13349703 Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate

Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B13349703
M. Wt: 220.03 g/mol
InChI Key: XRBYOPGAJFNJJT-UHFFFAOYSA-N
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Description

Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate is an organic compound with the molecular formula C13H17BO4. It is a boronic ester derivative, often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate can be synthesized through the reaction of 4-(methoxycarbonyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol. The reaction is typically carried out in toluene at elevated temperatures (around 130°C) under an inert atmosphere. The resulting product is then purified through a series of washing and drying steps to obtain the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the primary products are biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of anticancer and antimicrobial agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate primarily involves its role as a boronic ester. In cross-coupling reactions, it acts as a nucleophile, forming a bond with the electrophilic palladium complex. This interaction facilitates the formation of new carbon-carbon bonds, which is crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to participate in cross-coupling reactions with high efficiency makes it a valuable compound in organic synthesis .

Properties

Molecular Formula

C11H13BO4

Molecular Weight

220.03 g/mol

IUPAC Name

methyl 4-(1,3,2-dioxaborinan-2-yl)benzoate

InChI

InChI=1S/C11H13BO4/c1-14-11(13)9-3-5-10(6-4-9)12-15-7-2-8-16-12/h3-6H,2,7-8H2,1H3

InChI Key

XRBYOPGAJFNJJT-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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